Cas no 1797618-34-8 (N-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl}benzamide)

N-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl}benzamide is a synthetic organic compound featuring a pyrimidine core substituted with a pyrrolidine ring and a benzamide group. Its structural design combines a rigid heterocyclic framework with flexible functional groups, making it a versatile intermediate in pharmaceutical and agrochemical research. The compound exhibits potential as a building block for bioactive molecules due to its balanced lipophilicity and hydrogen-bonding capacity. Its stability under standard conditions and compatibility with further derivatization enhance its utility in medicinal chemistry applications. The presence of both electron-donating and withdrawing groups allows for tailored reactivity in synthetic pathways.
N-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl}benzamide structure
1797618-34-8 structure
商品名:N-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl}benzamide
CAS番号:1797618-34-8
MF:C17H20N4O
メガワット:296.366903305054
CID:6138219
PubChem ID:71807383

N-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl}benzamide 化学的及び物理的性質

名前と識別子

    • N-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl}benzamide
    • N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide
    • AKOS024560789
    • N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
    • 1797618-34-8
    • N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE
    • CHEMBL5000113
    • F6438-0641
    • インチ: 1S/C17H20N4O/c1-13-11-16(21-9-5-6-10-21)20-15(19-13)12-18-17(22)14-7-3-2-4-8-14/h2-4,7-8,11H,5-6,9-10,12H2,1H3,(H,18,22)
    • InChIKey: JTCNMFIPGMXMNE-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1=NC(N2CCCC2)=CC(C)=N1)(=O)C1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 296.16371127g/mol
  • どういたいしつりょう: 296.16371127g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 364
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

N-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6438-0641-10mg
N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide
1797618-34-8
10mg
$118.5 2023-09-09
Life Chemicals
F6438-0641-100mg
N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide
1797618-34-8
100mg
$372.0 2023-09-09
Life Chemicals
F6438-0641-1mg
N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide
1797618-34-8
1mg
$81.0 2023-09-09
Life Chemicals
F6438-0641-2μmol
N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide
1797618-34-8
2μmol
$85.5 2023-09-09
Life Chemicals
F6438-0641-5mg
N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide
1797618-34-8
5mg
$103.5 2023-09-09
Life Chemicals
F6438-0641-20mg
N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide
1797618-34-8
20mg
$148.5 2023-09-09
Life Chemicals
F6438-0641-30mg
N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide
1797618-34-8
30mg
$178.5 2023-09-09
Life Chemicals
F6438-0641-5μmol
N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide
1797618-34-8
5μmol
$94.5 2023-09-09
Life Chemicals
F6438-0641-3mg
N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide
1797618-34-8
3mg
$94.5 2023-09-09
Life Chemicals
F6438-0641-10μmol
N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide
1797618-34-8
10μmol
$103.5 2023-09-09

N-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl}benzamide 関連文献

N-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl}benzamideに関する追加情報

Introduction to N-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl}benzamide and Its Significance in Modern Chemical Biology

N-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl}benzamide, a compound with the CAS number 1797618-34-8, represents a fascinating molecule in the realm of chemical biology. This compound has garnered significant attention due to its unique structural features and potential applications in pharmaceutical research. The benzamide moiety, combined with a pyrimidine core substituted with a pyrrolidine group, suggests a multifaceted interaction profile that could be exploited for therapeutic purposes.

The 4-methyl substitution on the pyrimidine ring introduces a specific electronic environment that can modulate the compound's binding affinity and selectivity. This structural feature is particularly intriguing in the context of drug discovery, where subtle modifications can lead to significant differences in biological activity. The presence of the pyrrolidin-1-yl group further enhances the compound's complexity, potentially allowing for interactions with biological targets that are not accessible to simpler molecules.

In recent years, there has been a growing interest in pyrimidine derivatives as pharmacophores due to their broad spectrum of biological activities. Pyrimidines are fundamental components of nucleic acids, and their derivatives have been successfully incorporated into various therapeutic agents. The compound N-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl}benzamide aligns with this trend, offering a promising scaffold for further development.

One of the most compelling aspects of this compound is its potential to interact with biological targets in novel ways. The benzamide group is known for its ability to form hydrogen bonds, which can be crucial for achieving high affinity binding. Additionally, the pyrrolidine moiety can engage in multiple types of interactions, including hydrogen bonding and hydrophobic effects. These features make N-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl}benzamide a versatile candidate for designing molecules that can modulate biological pathways.

Recent studies have highlighted the importance of structure-based drug design in developing new therapeutics. Computational methods, such as molecular docking and molecular dynamics simulations, have become indispensable tools in this process. These techniques allow researchers to predict how a molecule will interact with its target and to optimize its structure for improved efficacy. N-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl}benzamide has been subjected to such analyses, revealing promising binding profiles with several key biological targets.

The compound's potential applications extend beyond traditional drug discovery. It has shown promise as a tool compound for studying enzyme mechanisms and as a starting point for generating novel derivatives with enhanced properties. The flexibility provided by the pyrrolidine group allows for easy modifications, enabling researchers to fine-tune the molecule's characteristics for specific applications.

In conclusion, N-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl}benzamide represents a significant advancement in chemical biology. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in the discovery and development of new therapeutic agents.

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